Cas no 58348-98-4 (2-chloro-4-fluoro-6-nitrophenol)
2-chloro-4-fluoro-6-nitrophenol Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-4-fluoro-6-nitrophenol
- 1-chloro-5-fluoro-2-hydroxy-nitro-benzene
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- MDL: MFCD05670393
- Inchi: 1S/C6H3ClFNO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H
- InChI Key: PLBDUVIWPGCVIF-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(=C1O)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 190.97900
- Monoisotopic Mass: 190.9785488g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 66Ų
Experimental Properties
- PSA: 66.05000
- LogP: 2.61610
2-chloro-4-fluoro-6-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC10642-1g |
2-Chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 95 | 1g |
£189.00 | 2025-02-19 | |
| Apollo Scientific | PC10642-5g |
2-Chloro-4-fluoro-6-nitrophenol |
58348-98-4 | 5g |
£544.00 | 2023-09-02 | ||
| abcr | AB275357-1 g |
2-Chloro-4-fluoro-6-nitrophenol, 97%; . |
58348-98-4 | 97% | 1g |
€140.00 | 2023-04-26 | |
| abcr | AB275357-5 g |
2-Chloro-4-fluoro-6-nitrophenol, 97%; . |
58348-98-4 | 97% | 5g |
€420.00 | 2023-04-26 | |
| Key Organics Ltd | MS-3153-1MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 1mg |
£37.00 | 2025-02-08 | |
| Key Organics Ltd | MS-3153-5MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 5mg |
£46.00 | 2025-02-08 | |
| Key Organics Ltd | MS-3153-10MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 10mg |
£63.00 | 2025-02-08 | |
| Key Organics Ltd | MS-3153-20MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | MS-3153-50MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 50mg |
£102.00 | 2025-02-08 | |
| Key Organics Ltd | MS-3153-100MG |
2-chloro-4-fluoro-6-nitrobenzenol |
58348-98-4 | >90% | 100mg |
£146.00 | 2025-02-08 |
2-chloro-4-fluoro-6-nitrophenol Suppliers
2-chloro-4-fluoro-6-nitrophenol Related Literature
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 2-chloro-4-fluoro-6-nitrophenol
Professional Introduction to 2-chloro-4-fluoro-6-nitrophenol (CAS No. 58348-98-4)
2-chloro-4-fluoro-6-nitrophenol, identified by its Chemical Abstracts Service number (CAS No. 58348-98-4), is a significant compound in the field of pharmaceutical chemistry and agrochemical research. This compound, characterized by its chloro, fluoro, and nitro substituents on a phenolic backbone, exhibits unique chemical properties that make it valuable in the synthesis of various functional molecules.
The structural configuration of 2-chloro-4-fluoro-6-nitrophenol imparts a high degree of reactivity, making it a versatile intermediate in organic synthesis. The presence of multiple electronegative groups enhances its participation in nucleophilic substitution reactions, which is a critical aspect in drug discovery and development. Researchers have leveraged these properties to explore its potential in creating novel therapeutic agents.
In recent years, the pharmaceutical industry has shown increasing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. Studies have demonstrated that such compounds can serve as key building blocks in the synthesis of kinase inhibitors, anticancer agents, and antimicrobial drugs. The specific arrangement of substituents in 2-chloro-4-fluoro-6-nitrophenol makes it an attractive candidate for further derivatization to develop new pharmacophores.
One of the most compelling aspects of 2-chloro-4-fluoro-6-nitrophenol is its role in the development of agrochemicals. The compound’s reactivity allows for the creation of herbicides and pesticides with enhanced efficacy and selectivity. Current research focuses on optimizing its derivatives to minimize environmental impact while maintaining high biological activity against target pests.
The synthetic pathways involving 2-chloro-4-fluoro-6-nitrophenol have been extensively studied to improve yield and purity. Advanced techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been employed to modify its structure efficiently. These methods not only enhance the scalability of production but also open new avenues for functional group manipulation.
Recent advancements in computational chemistry have further illuminated the potential of 2-chloro-4-fluoro-6-nitrophenol. Molecular modeling studies have predicted new derivatives with improved pharmacokinetic profiles, which could lead to more effective drug candidates. These simulations are complemented by experimental validations, ensuring that theoretical predictions align with practical outcomes.
The environmental impact of halogenated compounds has been a subject of rigorous investigation. Efforts are underway to develop greener synthetic routes for 2-chloro-4-fluoro-6-nitrophenol, emphasizing sustainable practices that reduce waste and energy consumption. Such initiatives align with global trends toward environmentally responsible chemical manufacturing.
In conclusion, 2-chloro-4-fluoro-6-nitrophenol (CAS No. 58348-98-4) remains a pivotal compound in both pharmaceutical and agrochemical research. Its unique structural features and reactivity make it indispensable for developing innovative solutions across multiple industries. As research continues to evolve, this compound is poised to play an even more significant role in shaping the future of chemical applications.
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